molecular formula C12H20ClNO2 B2536356 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one CAS No. 2411287-52-8

2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one

Cat. No. B2536356
CAS RN: 2411287-52-8
M. Wt: 245.75
InChI Key: XSMCUECFLALIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one, also known as JNJ-7925476, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one increases the inhibitory tone in the brain, leading to its anxiolytic and antidepressant effects. In cancer cells, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one inhibits the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. By inhibiting HDAC6, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects in various studies. In animal models, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and antidepressant effects. In cancer cells, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been shown to induce cell cycle arrest and apoptosis by inhibiting HDAC6. In cardiovascular diseases, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been shown to have vasodilatory effects, which may be beneficial in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one is its specificity for the GABA-A receptor and HDAC6, which makes it a useful tool for studying the role of these targets in various diseases. However, one limitation of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one. One potential direction is the development of more potent analogs of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one for use in experiments. Another direction is the study of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one and its potential therapeutic applications.

Synthesis Methods

2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one can be synthesized through a multistep process that involves the reaction of 7-azaspiro[3.5]nonan-1-ol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methylpropanal to yield 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one.

Scientific Research Applications

2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been studied for its potential as a cancer therapy due to its ability to inhibit the growth of cancer cells. In cardiovascular diseases, 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has been shown to have vasodilatory effects, which may be beneficial in the treatment of hypertension.

properties

IUPAC Name

2-chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(16)14-7-6-12(14)4-2-10(8-15)3-5-12/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMCUECFLALIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC12CCC(CC2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one

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